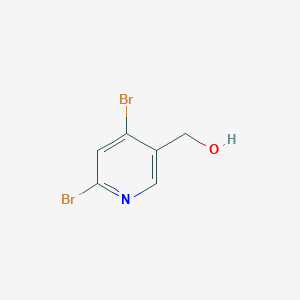

(4,6-Dibromopyridin-3-yl)methanol

Description

(4,6-Dibromopyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a methanol group, and the 4 and 6 positions are substituted with bromine atoms

Properties

IUPAC Name |

(4,6-dibromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLBNODTXQUOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dibromopyridin-3-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of the methanol group. One common method is the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4,6-Dibromopyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form (4,6-Dibromopyridin-3-yl)methane.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4,6-dibromo-3-pyridinecarboxaldehyde or 4,6-dibromo-3-pyridinecarboxylic acid.

Reduction: Formation of (4,6-Dibromopyridin-3-yl)methane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(4,6-Dibromopyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound's bromine substituents enhance its reactivity, making it suitable for forming coordination complexes with metal ions.

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential role in drug development. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research indicates that this compound can interact with specific enzymes or receptors, potentially modulating their activity and leading to therapeutic effects.

Case Study: Enzyme Inhibition

Preliminary studies have shown that this compound may act as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on certain kinases involved in cancer progression. The structure-activity relationship studies suggest that the positioning of bromine atoms significantly influences its inhibitory potency.

Agricultural Chemistry

Agrochemical Formulation

In agricultural research, this compound is explored for its potential in formulating agrochemicals. It can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability. The compound's unique properties allow it to interact with plant systems effectively, promoting crop protection and yield enhancement.

Material Science

Development of New Materials

The compound is being studied for its application in material science, particularly in the development of coatings and polymers. Its brominated structure provides high thermal stability, making it suitable for applications requiring flame retardancy.

Biochemical Research

Biological Activity Studies

In biochemical research, this compound is utilized to study enzyme interactions and receptor binding mechanisms. Its ability to form strong interactions with biological macromolecules is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Case Studies and Experimental Data

Recent studies have focused on evaluating the stability and biological efficacy of this compound derivatives:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Stability Testing | In vitro assays using liver microsomes | >70% stability after 60 minutes in both mouse and human liver microsomes |

| Pharmacokinetics | Animal model studies | Promising results indicating restoration of insulin sensitivity in diet-induced obesity models |

Mechanism of Action

The mechanism of action of (4,6-Dibromopyridin-3-yl)methanol depends on its specific application. In general, the bromine atoms and the methanol group can interact with various molecular targets, influencing biological pathways or chemical reactions. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

(4-Bromopyridin-3-yl)methanol: Similar structure but with only one bromine atom.

(4,6-Dichloropyridin-3-yl)methanol: Chlorine atoms instead of bromine.

(4,6-Difluoropyridin-3-yl)methanol: Fluorine atoms instead of bromine.

Uniqueness: (4,6-Dibromopyridin-3-yl)methanol is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and properties compared to its mono-brominated or halogen-substituted analogs. The dibrominated structure may enhance its effectiveness in certain applications, such as in the synthesis of complex molecules or in materials science.

Biological Activity

Introduction

(4,6-Dibromopyridin-3-yl)methanol, with the chemical formula C6H5Br2NO, is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methanol group at the 3-position and bromine substitutions at the 4 and 6 positions of the pyridine ring. Its unique structure contributes to its reactivity and potential applications in pharmaceuticals and agrochemicals.

The synthesis of this compound can be achieved through various chemical reactions, including:

- Oxidation : Converting it into corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : Transforming it into (4,6-Dibromopyridin-3-yl)methane using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various brominated pyridine derivatives, it was found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 1 mM .

Antiviral and Anticancer Potential

The compound has also been investigated for its antiviral and anticancer properties. Preliminary studies suggest that derivatives of this compound can modulate biological pathways relevant to cancer cell proliferation. For example, certain analogs exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The bromine atoms may enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to altered enzyme activity or gene expression profiles. This mechanism underlines its potential use in drug development for targeting specific diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| (4-Bromopyridin-3-yl)methanol | One bromine atom | Moderate antibacterial activity |

| (4,6-Dichloropyridin-3-yl)methanol | Chlorine atoms instead of bromine | Lower anticancer activity |

| (4,6-Difluoropyridin-3-yl)methanol | Fluorine atoms instead of bromine | Minimal biological activity |

This table illustrates that the presence of two bromine atoms in this compound may enhance its reactivity and biological efficacy compared to its mono-brominated or halogen-substituted analogs .

Case Studies

- Antimicrobial Study : A study conducted on various brominated pyridine derivatives showed that this compound displayed significant antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mM for both bacterial strains .

- Anticancer Evaluation : In vitro assays revealed that certain derivatives of this compound inhibited cancer cell growth with IC50 values ranging from 5 nM to 20 nM across different cell lines. These findings suggest a potential role for this compound in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4,6-dibromopyridin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of pyridine derivatives followed by hydroxylation. For example, bromination of 3-pyridinemethanol precursors using N-bromosuccinimide (NBS) in methanol under reflux can yield dibrominated products. Reaction time (24–48 hours) and stoichiometric ratios (e.g., 2 equivalents of NBS per methyl group) are critical for minimizing side products like mono-brominated intermediates. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended to isolate the target compound .

Q. How can the structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation from DMF/ethanol (1:2). Refinement using SHELXL (with anisotropic displacement parameters for bromine atoms) and validation with CCDC software ensure accuracy. Note: SHELX programs require careful handling of heavy atoms (Br) due to their high electron density, which may complicate data refinement .

Q. What analytical techniques are most effective for purity assessment and functional group identification?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (methanol/water gradient, UV detection at 254 nm).

- Functional Groups : FT-IR (O–H stretch ~3200–3400 cm⁻¹, C–Br ~500–600 cm⁻¹) and ¹H/¹³C NMR (pyridine protons at δ 7.5–8.5 ppm, methanol –CH₂OH at δ 4.5–5.0 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ≈ 280.9 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:

Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies optimize regioselectivity during the bromination of pyridine derivatives to avoid over-bromination?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., methoxy or acetyl) at specific positions to steer bromination to C4 and C6.

- Catalytic Systems : Use Lewis acids like FeBr₃ to enhance selectivity.

- Kinetic Control : Lower reaction temperatures (0–25°C) and shorter reaction times to favor mono-brominated intermediates before final dibromination .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) to identify transition states and activation energies.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Software : Gaussian or ORCA for energy minimization; PyMol for visualizing molecular interactions .

Q. What are the challenges in studying the biological activity of this compound, and how can they be mitigated?

- Methodological Answer :

- Solubility : Poor aqueous solubility can be addressed via co-solvents (e.g., DMSO ≤1% v/v) or prodrug formulations.

- Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity before in vivo studies.

- Metabolic Stability : LC-MS/MS to monitor degradation in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.